molecular formula C17H16N2Si B1601851 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline CAS No. 369390-65-8

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline

Cat. No.: B1601851
CAS No.: 369390-65-8
M. Wt: 276.41 g/mol
InChI Key: FOUVCAPBUVVQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is an organosilicon compound with the molecular formula C17H16N2Si and a molecular weight of 276.41 grams per mole. The compound is officially registered under Chemical Abstracts Service number 369390-65-8 and carries the International Union of Pure and Applied Chemistry name trimethyl-[2-(1,10-phenanthrolin-3-yl)ethynyl]silane. The structure consists of a 1,10-phenanthroline core scaffold with a trimethylsilyl-protected ethynyl substituent positioned at the 3-carbon of the phenanthroline ring system.

The canonical Simplified Molecular Input Line Entry System representation of this compound is CSi(C)C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3, which clearly depicts the connectivity between the phenanthroline heterocycle and the silyl-protected alkyne functionality. The International Chemical Identifier for this compound is InChI=1S/C17H16N2Si/c1-20(2,3)10-8-13-11-15-7-6-14-5-4-9-18-16(14)17(15)19-12-13/h4-7,9,11-12H,1-3H3, providing a standardized representation of its molecular structure.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C17H16N2Si
Molecular Weight 276.41 g/mol
Chemical Abstracts Service Number 369390-65-8
International Chemical Identifier Key FOUVCAPBUVVQCC-UHFFFAOYSA-N
Melting Point Data not available -
Boiling Point Data not available -
Solubility Enhanced in organic solvents vs. parent phenanthroline

The compound exhibits enhanced lipophilicity compared to unmodified 1,10-phenanthroline due to the presence of the trimethylsilyl group, which reduces water solubility but improves dissolution in organic solvents such as dichloromethane and tetrahydrofuran. This solubility profile makes the compound particularly suitable for organic synthesis applications and coordination chemistry studies conducted in non-aqueous media.

Historical Development in Coordination Chemistry

The development of ethynyl-functionalized phenanthroline derivatives emerged from the broader evolution of phenanthroline chemistry in coordination science. 1,10-Phenanthroline itself has been recognized as a fundamental bidentate ligand since the early twentieth century, with its rigid planar structure and nitrogen donor atoms making it particularly suitable for forming stable complexes with transition metals. The parent compound demonstrates exceptional coordination ability, forming the characteristic orange-red iron complex [Fe(phenanthroline)3]2+ that has served as a colorimetric reagent for iron detection with a maximum absorption at 510 nanometers.

The introduction of ethynyl functionalization to phenanthroline scaffolds represents a significant advancement that began gaining prominence in the late twentieth and early twenty-first centuries. Research conducted by Schmittel and colleagues demonstrated the successful synthesis of 3-ethynyl-1,10-phenanthroline derivatives through Sonogashira coupling reactions, achieving yields of approximately 63% when using palladium tetrakis(triphenylphosphine) as a catalyst in dimethylformamide and triethylamine solvent systems at 70 degrees Celsius. This foundational work established the synthetic accessibility of ethynyl-phenanthroline compounds and opened pathways for further functionalization.

The development of platinum-ruthenium and platinum-rhenium heteronuclear complexes utilizing ethynyl-phenanthroline ligands marked a crucial milestone in this field. Wong and colleagues reported the preparation and characterization of these heteronuclear complexes, demonstrating intense low-energy absorptions from both platinum-based and ruthenium or rhenium-based metal-to-ligand charge-transfer states in the near-visible region. These complexes exhibited strong luminescence in both solid states and fluid solutions with submicrosecond lifetimes and quantum yields ranging from 0.27% to 6.58% in degassed acetonitrile.

The evolution toward trimethylsilyl-protected ethynyl derivatives addressed several synthetic challenges encountered with terminal ethynyl compounds. NASA research conducted by Yang and colleagues explored Sonogashira coupling applications with 3,8-dibromo-1,10-phenanthroline, revealing that direct coupling with terminal ethynyl compounds often led to polymerization issues. The trimethylsilyl protection strategy emerged as a solution to enhance synthetic reliability while maintaining the desired electronic properties of the ethynyl functionality.

Significance of Silyl-Ethynyl Functionalization

The incorporation of trimethylsilyl-ethynyl groups into 1,10-phenanthroline represents a strategic functionalization that addresses multiple synthetic and application-related challenges. The trimethylsilyl group serves as a protecting group for the ethynyl functionality, preventing unwanted side reactions such as homo-coupling that commonly occurs with terminal alkynes in the presence of copper catalysts and oxygen. This protection enables more controlled synthetic transformations and facilitates the isolation and purification of intermediate compounds.

From a synthetic perspective, the trimethylsilyl group significantly enhances the volatility and detectability of the compound in analytical applications. This property makes this compound valuable as a derivatizing agent in gas chromatography and mass spectrometry applications, where enhanced volatility enables more sensitive detection methods. The silyl group can be selectively removed under mild conditions using reagents such as tetrabutylammonium fluoride or potassium fluoride, allowing for subsequent functionalization or direct utilization of the terminal ethynyl group.

Table 2: Synthetic Applications and Reaction Conditions for Silyl-Ethynyl Phenanthroline Derivatives

Reaction Type Conditions Expected Outcome Reference
Sonogashira Coupling Palladium tetrakis(triphenylphosphine), 70°C, dimethylformamide/triethylamine 63% yield ethynyl-phenanthroline
Desilylation Tetrabutylammonium fluoride, tetrahydrofuran Terminal ethynyl formation
Metal Complexation Various metal salts, organic solvents Coordination complexes
Click Chemistry Azide substrates, copper catalysis Triazole-linked products

The electronic properties of the trimethylsilyl-ethynyl substitution provide significant advantages in coordination chemistry applications. The ethynyl group extends the conjugated system of the phenanthroline core, potentially enhancing the ligand's ability to participate in back-bonding interactions with metal centers. This extended conjugation can influence the electronic properties of resulting metal complexes, affecting their photophysical behavior, redox potentials, and catalytic activities.

In materials science applications, the silyl-ethynyl functionalization enables the design of supramolecular architectures and metal-organic frameworks. The ethynyl group serves as a versatile building block for further synthetic elaboration through click chemistry reactions with azides or additional Sonogashira coupling reactions. This versatility makes the compound particularly valuable for constructing complex molecular assemblies where the phenanthroline unit provides metal coordination sites while the ethynyl group enables covalent linking to other molecular components.

The enhanced solubility characteristics imparted by the trimethylsilyl group also facilitate processing and characterization of the compound and its derivatives. Unlike the parent 1,10-phenanthroline, which shows limited solubility in organic solvents (approximately 500 micrograms per milliliter in methanol), the silyl-ethynyl derivative demonstrates improved dissolution in common organic solvents. This property is particularly advantageous for solution-based synthetic transformations and spectroscopic characterization techniques.

Properties

IUPAC Name

trimethyl-[2-(1,10-phenanthrolin-3-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2Si/c1-20(2,3)10-8-13-11-15-7-6-14-5-4-9-18-16(14)17(15)19-12-13/h4-7,9,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVCAPBUVVQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573698
Record name 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369390-65-8
Record name 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Coupling Reaction

Overview:
The predominant method for synthesizing 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline involves the Sonogashira coupling, which couples a halogenated 1,10-phenanthroline derivative (typically 3-bromo-1,10-phenanthroline) with trimethylsilylacetylene. This reaction proceeds under palladium catalysis with copper co-catalyst assistance, in the presence of a base and an appropriate solvent.

Typical Reaction Conditions:

Parameter Details
Starting materials 3-bromo-1,10-phenanthroline and trimethylsilylacetylene
Catalyst Palladium(II) acetate or Pd(PPh₃)₄ (5–10 mol%)
Co-catalyst Copper(I) iodide (CuI)
Base Triethylamine (Et₃N) or potassium carbonate
Solvent Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature 60–80 °C
Atmosphere Inert (nitrogen or argon)
Reaction time 12 hours (typical)

Mechanistic Notes:

  • The palladium catalyst facilitates oxidative addition of the aryl halide.
  • Copper co-catalyst assists in the formation of the copper-acetylide intermediate from trimethylsilylacetylene.
  • The coupling proceeds via transmetallation and reductive elimination steps to yield the coupled product with the trimethylsilyl-protected ethynyl substituent.

Yields:
Yields reported for similar phenanthroline derivatives via Sonogashira coupling range from moderate to good (ca. 60–80%), depending on catalyst loading, solvent system, and reaction time.

Deprotection to 3-Ethynyl-1,10-phenanthroline (Optional Step)

While this compound is often the target compound, it can also serve as a protected intermediate for the synthesis of 3-ethynyl-1,10-phenanthroline by removing the trimethylsilyl group.

Typical Deprotection Conditions:

Parameter Details
Reagent Potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF)
Solvent Absolute ethanol or THF
Temperature Room temperature
Reaction time 3 hours

Example:

  • Stirring this compound with potassium carbonate in ethanol at room temperature for 3 hours yields 3-ethynyl-1,10-phenanthroline with high yield (~92%) as monitored by TLC.

Industrial and Scale-Up Considerations

Though detailed industrial protocols are scarce, scaling up the Sonogashira coupling for this compound involves:

  • Optimization of catalyst loading and reaction concentration to maximize yield and minimize palladium waste.
  • Use of continuous flow reactors to enhance reaction control and reproducibility.
  • Employing automated synthesis platforms to improve throughput and reduce manual handling.
  • Careful control of inert atmosphere and moisture exclusion to prevent catalyst deactivation.

Summary Table of Preparation Methods

Step Reagents & Conditions Notes Yield (%)
Sonogashira coupling 3-bromo-1,10-phenanthroline + trimethylsilylacetylene, Pd(OAc)₂ or Pd(PPh₃)₄, CuI, Et₃N, THF/DMF, 60–80 °C, 12 h, inert atmosphere Core synthetic step for TMS-protected compound 60–80 (typical)
Trimethylsilyl deprotection K₂CO₃ in ethanol, room temperature, 3 h Converts TMS-ethynyl to ethynyl group ~92 (reported)

Research Findings and Analytical Verification

Characterization Techniques:

  • Nuclear Magnetic Resonance (¹H/¹³C NMR): Confirms the presence of the trimethylsilyl group (TMS protons around δ ~0.2 ppm) and the ethynyl substituent on the phenanthroline ring.
  • Infrared Spectroscopy (IR): Displays characteristic alkyne C≡C stretch near 2100 cm⁻¹ and phenanthroline ring vibrations between 1500–1600 cm⁻¹.
  • Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~526.7 for related compounds).
  • Elemental Analysis: Confirms elemental composition within ±0.3% of theoretical values.

Additional Notes on Reaction Parameters

  • Catalyst Choice: Pd(PPh₃)₄ is commonly used for its stability and efficiency in Sonogashira reactions.
  • Base Selection: Triethylamine is preferred to neutralize HX formed and maintain reaction progress; potassium carbonate is effective for deprotection steps.
  • Solvent Effects: Polar aprotic solvents such as DMF enhance solubility and reaction rates; THF is also widely used for its compatibility with catalysts and reagents.
  • Temperature Control: Moderate heating (60–80 °C) balances reaction kinetics and minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl moiety can undergo oxidation to form carbonyl-containing compounds.

    Reduction Reactions: The phenanthroline core can be reduced to form dihydrophenanthroline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) are commonly used to remove the trimethylsilyl group.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the ethynyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for the reduction of the phenanthroline core.

Major Products Formed

    Substitution Reactions: The major products are derivatives of 1,10-phenanthroline with various functional groups replacing the trimethylsilyl group.

    Oxidation Reactions: The major products are carbonyl-containing compounds, such as aldehydes or ketones.

    Reduction Reactions: The major products are dihydrophenanthroline derivatives.

Scientific Research Applications

Coordination Chemistry

Ligand for Metal Complexes
This compound is primarily utilized as a ligand in coordination chemistry. The phenanthroline core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes are studied for their catalytic and electronic properties, which can be exploited in various chemical reactions.

Table 1: Common Metal Complexes Formed with 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline

Metal IonType of ComplexApplication
Cu(I)[Cu(TMS-phen)]Catalysis in organic reactions
Ni(II)[Ni(TMS-phen)]Electrocatalysis
Fe(II)[Fe(TMS-phen)]Sensing applications

Materials Science

Organic Semiconductors
The compound's conjugated structure makes it valuable in the development of organic semiconductors and light-emitting materials. Its ability to form stable complexes with metals also allows for the design of novel materials with enhanced electronic properties.

Analytical Chemistry

Derivatizing Agent
In analytical chemistry, this compound serves as a derivatizing agent in gas chromatography and mass spectrometry. This application enhances the volatility and detectability of analytes, allowing for more sensitive detection methods.

Biological Studies

Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, it demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anticancer Properties
In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in reducing cell viability.

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-715
A54920

Case Studies

  • Antimicrobial Efficacy Study: A comparative study evaluated the antimicrobial efficacy of TMS-phenanthroline against clinical isolates. Results indicated bactericidal effects at higher concentrations.
  • Cancer Cell Line Studies: In research focusing on breast cancer cell lines, treatment with TMS-phenanthroline resulted in significant reductions in cell proliferation and apoptosis markers such as caspase activation.

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline is primarily based on its ability to coordinate with metal ions. The phenanthroline core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and cross-coupling. The trimethylsilyl group can also influence the electronic properties of the compound, enhancing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Trimethylsilyl)ethynyl]pyridine
  • 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
  • 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene

Uniqueness

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline is unique due to its phenanthroline core, which provides a rigid and planar structure, enhancing its ability to form stable metal complexes. The presence of the trimethylsilyl group also imparts increased volatility and stability, making it suitable for various analytical and synthetic applications. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it a valuable tool in coordination chemistry and materials science.

Biological Activity

3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline (TMS-phenanthroline) is a derivative of phenanthroline, a well-known ligand in coordination chemistry. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological activities, and mechanisms of action associated with TMS-phenanthroline, supported by relevant data tables and case studies.

Synthesis

The synthesis of TMS-phenanthroline typically involves the Sonogashira coupling reaction , which is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and an alkyne. The reaction conditions generally include:

  • Starting Materials : 1,10-phenanthroline and trimethylsilylacetylene.
  • Catalysts : Palladium(II) acetate and copper(I) iodide.
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base : Triethylamine is often used to neutralize the hydrogen halide produced during the reaction.

This method allows for the efficient formation of TMS-phenanthroline with good yields.

Antimicrobial Properties

TMS-phenanthroline has been investigated for its antimicrobial activity. In a study assessing various derivatives, TMS-phenanthroline exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a therapeutic agent.

CompoundMIC (µg/mL)Target Organism
TMS-phenanthroline12.5Staphylococcus aureus
TMS-phenanthroline25Escherichia coli

Anticancer Activity

Research has also focused on the anticancer properties of TMS-phenanthroline. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in reducing cell viability:

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

The biological activity of TMS-phenanthroline can be attributed to its ability to form complexes with metal ions. This property enhances its reactivity towards biological targets:

  • Metal Ion Interaction : TMS-phenanthroline can chelate transition metals, which may disrupt cellular processes reliant on metal cofactors.
  • Reactive Oxygen Species Generation : The compound's interaction with cellular components can lead to increased ROS production, contributing to its cytotoxic effects against cancer cells.
  • Enzyme Inhibition : Preliminary studies suggest that TMS-phenanthroline may inhibit certain enzymes involved in DNA replication and repair, further supporting its anticancer potential .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of TMS-phenanthroline against a panel of clinical isolates. Results indicated that TMS-phenanthroline not only inhibited growth but also demonstrated bactericidal effects at higher concentrations.
  • Cancer Cell Line Studies : In another study focusing on breast cancer cell lines, treatment with TMS-phenanthroline resulted in significant reductions in cell proliferation and induced apoptosis markers such as caspase activation and PARP cleavage.

Q & A

Q. What are the key synthetic routes for 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline, and how do reaction parameters influence yield?

The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl/heteroaryl halide. For example, a similar derivative (3-ethynyl-1,10-phenanthroline) was synthesized using Pd(PPh₃)₄ as a catalyst in degassed DMF/Et₃N at 70°C for 12 hours, yielding 63% . Critical parameters include:

  • Catalyst loading : 5–10 mol% Pd(PPh₃)₄.
  • Solvent system : Polar aprotic solvents (e.g., DMF) with a base (Et₃N) to scavenge HX byproducts.
  • Temperature : 60–80°C to balance reaction rate and side reactions.
  • Protecting groups : Trimethylsilyl (TMS) protects the ethynyl group during synthesis, requiring desilylation steps if needed .

Table 1: Representative Synthesis Conditions

ReactantsCatalystSolventTemp (°C)Time (h)Yield (%)
3-ethynyl-1,10-phenanthroline + aryl halidePd(PPh₃)₄DMF/Et₃N701263

Q. What characterization techniques are essential for verifying the structure of this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns and TMS-ethynyl integration (e.g., δ ~0.2 ppm for TMS protons) .
  • IR Spectroscopy : Alkyne C≡C stretches (~2100 cm⁻¹) and phenanthroline ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 526.7 for a related compound) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How does the solubility of this compound compare to unmodified 1,10-phenanthroline?

The parent 1,10-phenanthroline is soluble in polar solvents (water: ~3 mg/mL; methanol: ~500 µg/mL) . The TMS-ethynyl group enhances lipophilicity , reducing water solubility but improving solubility in organic solvents (e.g., DCM, THF). Solubility testing should include gradient solvent systems for crystallization or reaction design.

Advanced Research Questions

Q. How does the TMS-ethynyl substituent influence coordination chemistry with transition metals?

The TMS-ethynyl group introduces steric bulk and electron-withdrawing effects, altering metal-ligand bond strengths. For example:

  • In Ru(II) polypyridyl complexes, substituted phenanthrolines modulate redox potentials and luminescence properties .
  • Steric hindrance from TMS may favor low-coordination-number complexes or inhibit π-backbonding in metals like Cu(I) or Fe(II) .
  • Experimental design : Compare cyclic voltammetry (CV) of TMS-ethynyl derivatives vs. unmodified phenanthroline to assess electronic effects .

Q. What electrochemical mechanisms govern the redox behavior of this compound?

Phenanthroline derivatives undergo reversible ligand-centered redox processes . For 4,7-disubstituted analogs:

  • Oxidation occurs at the phenanthroline ring (E₁/₂ ~1.2 V vs. Ag/AgCl).
  • Reduction involves the ethynyl-TMS group (E₁/₂ ~-1.5 V), influenced by substituent electron-withdrawing effects .
  • Methodology : Use differential pulse voltammetry (DPV) in anhydrous acetonitrile with TBAPF₆ as electrolyte.

Q. Can this compound act as a building block for supramolecular assemblies or metal-organic frameworks (MOFs)?

The ethynyl group enables click chemistry or Sonogashira coupling to construct supramolecular architectures. For example:

  • Phenanthroline-based ligands form dinuclear Cu(I) complexes for luminescent sensors .
  • TMS-ethynyl groups can be desilylated for further functionalization (e.g., coupling to azides) .
  • Design tip : Pair with complementary ligands (e.g., carboxylates) to enhance MOF stability .

Q. How is 1,10-phenanthroline scaffold used in analytical chemistry, and can the TMS-ethynyl derivative be adapted similarly?

Unmodified 1,10-phenanthroline is a colorimetric reagent for Fe(II) detection via the formation of orange-red [Fe(phen)₃]²⁺ complexes (λmax = 510 nm) . The TMS-ethynyl derivative could:

  • Enhance selectivity for hydrophobic environments (e.g., membrane-bound iron sensors).
  • Experimental validation : Compare molar absorptivity (ε) and detection limits in aqueous vs. organic media.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.